molecular formula C17H17F3N4O4S B4298146 ETHYL 2-{5-[3-PHENYL-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

ETHYL 2-{5-[3-PHENYL-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

Cat. No.: B4298146
M. Wt: 430.4 g/mol
InChI Key: QJCXCEAQKATGOA-UHFFFAOYSA-N
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Description

Ethyl [5-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate is a complex organic compound that features a thiadiazole ring, a trifluoroacetyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{5-[3-PHENYL-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under acidic conditions.

    Introduction of the Trifluoroacetyl Group: This step involves the acylation of the thiadiazole ring using trifluoroacetic anhydride or trifluoroacetyl chloride.

    Coupling with the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole or phenyl derivatives.

Scientific Research Applications

Ethyl [5-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[3-PHENYL-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The thiadiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl trifluoroacetate: Similar in having the trifluoroacetyl group but lacks the thiadiazole ring and phenyl group.

    Phenylacetic acid derivatives: Similar in having the phenyl group but differ in the functional groups attached to the phenyl ring.

    Thiadiazole derivatives: Similar in having the thiadiazole ring but differ in the substituents attached to the ring.

Uniqueness

Ethyl [5-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate is unique due to the combination of the trifluoroacetyl group, phenyl group, and thiadiazole ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[5-[[3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O4S/c1-2-28-14(26)9-13-23-24-16(29-13)22-12(25)8-11(10-6-4-3-5-7-10)21-15(27)17(18,19)20/h3-7,11H,2,8-9H2,1H3,(H,21,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCXCEAQKATGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{5-[3-PHENYL-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{5-[3-PHENYL-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{5-[3-PHENYL-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{5-[3-PHENYL-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{5-[3-PHENYL-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{5-[3-PHENYL-3-(2,2,2-TRIFLUOROACETAMIDO)PROPANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

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